molecular formula C9H11NO2 B1601270 1,2,5-Trimethyl-3-nitrobenzene CAS No. 609-88-1

1,2,5-Trimethyl-3-nitrobenzene

Cat. No.: B1601270
CAS No.: 609-88-1
M. Wt: 165.19 g/mol
InChI Key: QCZUVZZGFJABPY-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-3-nitrobenzene (CAS 609-88-1) is a nitro-substituted aromatic compound with the molecular formula C 9 H 11 NO 2 and a molecular weight of 165.19 g/mol . This compound, also known as 6-nitropseudocumene, serves as a valuable synthetic building block in organic chemistry and materials science research . Its structure, featuring both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring, makes it an interesting subject for studies on electrophilic substitution reactions and regioselectivity . Researchers utilize this compound in the synthesis of more complex organic molecules and as a precursor for developing specialty chemicals . As a solid, it requires standard laboratory handling procedures. This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-trimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZUVZZGFJABPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507584
Record name 1,2,5-Trimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-88-1
Record name 1,2,5-Trimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Pathways of 1,2,5 Trimethyl 3 Nitrobenzene

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like 1,2,5-trimethyl-3-nitrobenzene. msu.edu In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. msu.edu The reaction generally proceeds via a two-step mechanism. masterorganicchemistry.com

Formation and Role of Cyclohexadienyl Cation Intermediates

The initial and rate-determining step in electrophilic aromatic substitution is the attack of the electrophile on the aromatic ring, which disrupts the aromaticity and forms a positively charged intermediate known as a cyclohexadienyl cation, or arenium ion. masterorganicchemistry.comlibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ring. msu.edu The stability of this cation is a crucial factor in determining the reaction rate and the position of substitution. scribd.com

In the case of substituted benzenes like this compound, the existing substituents on the ring influence the stability of the cyclohexadienyl cation and direct the incoming electrophile to specific positions. scribd.com The three methyl groups are activating, ortho, para-directing groups, while the nitro group is a deactivating, meta-directing group. masterorganicchemistry.comlibretexts.org The interplay of these electronic effects determines the regioselectivity of further substitution reactions.

Research on related polymethylbenzenes has shown that nitration can lead to the formation of cyclohexadiene adducts, which are precursors to the final rearomatized products. researchgate.netresearchgate.net The formation and subsequent reactions of these adducts are explained by the involvement of nitrocyclohexadienyl cation intermediates. researchgate.net The stability and fate of these intermediates are influenced by factors such as the solvent acidity and the nature of other nucleophiles present in the reaction mixture. researchgate.net

Kinetic and Mechanistic Studies of Aromatic Nitration

Kinetic studies of aromatic nitration provide valuable insights into the reaction mechanism. The nitration of aromatic compounds is often studied using mixed acids, such as a combination of nitric acid and sulfuric acid. iaeng.org The reaction rate can be influenced by factors like the concentration of the acids and the temperature. iaeng.orgresearchgate.net

Studies on the nitration of various aromatic compounds, including xylenes (B1142099) and other methylated benzenes, have been conducted to understand the product distributions and reaction mechanisms. canterbury.ac.nz These studies often involve analyzing the formation of different isomers and byproducts. The nitration of pseudocumene (1,2,4-trimethylbenzene) has been part of these investigations to determine product distributions and infer mechanistic details. canterbury.ac.nz The mechanism is thought to involve the formation of a carbonium ion at a methylated position, which can then either add a nucleophile like acetate (B1210297) or lose a proton to form a transient methylenecyclohexadiene species. canterbury.ac.nz

The kinetics of nitration can be complex, sometimes exhibiting different rate dependencies under various conditions. iaeng.org For instance, the nitration of nitrobenzene (B124822) has been shown to follow second-order kinetics, but the rate constant can change with the concentration of the organic phase, suggesting the formation of microemulsions that affect the reaction environment. iaeng.org

Intramolecular Rearrangements of Nitro Groups

Under certain conditions, the nitro group in nitroaromatic compounds can undergo intramolecular rearrangement, migrating to a different position on the aromatic ring.

Direct 1,3-Shift of Nitro Groups in Substituted Nitrobenzenes

Research has demonstrated that 1,2,4-trimethyl-3-nitrobenzene can undergo an intramolecular rearrangement to yield mainly the 5-nitro isomer. rsc.orgrsc.org This transformation is believed to occur via a direct 1,3-shift of the nitro group. rsc.orgrsc.org Such rearrangements are often observed in strongly acidic media, like trifluoromethanesulphonic acid. rsc.orgrsc.org Double-labelling experiments using isotopes have confirmed the intramolecular nature of this reaction. rsc.orgresearchgate.net

Influence of Substituents on Nitro Migration

The rate and outcome of nitro group migration are significantly influenced by the other substituents present on the aromatic ring. researchgate.net For instance, in the rearrangement of 1,3-dialkyl-2-nitrobenzenes, the reaction rate increases markedly with the increasing size of the alkyl groups. rsc.orgrsc.orgresearchgate.net This suggests that steric factors play a role in the rearrangement process. The electronic effects of substituents also have a profound impact. researchgate.net Electron-donating groups can stabilize the intermediates involved in the rearrangement, while electron-withdrawing groups can have the opposite effect. researchgate.net The acidity of the medium is another critical factor, with the rate of rearrangement often showing a strong dependence on the acid concentration. rsc.orgrsc.org

Nucleophilic Aromatic Substitution for Hydrogen (NASH) Pathways

Nucleophilic aromatic substitution for hydrogen (NASH) is a reaction in which a nucleophile directly replaces a hydrogen atom on an aromatic ring. scranton.edu This type of reaction is particularly relevant for electron-deficient nitroarenes. researchgate.net The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to attack by nucleophiles. scranton.edu

The general mechanism is believed to involve the attack of a nucleophile on the nitroarene to form an anionic sigma-complex, also known as a Meisenheimer complex. researchgate.net This is followed by the departure of a hydride ion, often facilitated by an external oxidizing agent, to restore the aromaticity of the ring. researchgate.net This pathway provides a direct method for introducing nucleophiles onto an aromatic ring without the need for a leaving group other than hydrogen. growkudos.comepa.gov While specific studies on NASH reactions involving this compound are not extensively detailed in the provided search results, the general principles of NASH in nitroarenes are well-established. scranton.eduresearchgate.net

Chemical Reactivity and Derivatization of 1,2,5 Trimethyl 3 Nitrobenzene

Reduction Reactions: Synthesis of Aminotrimethylbenzenes

The reduction of the nitro group in 1,2,5-trimethyl-3-nitrobenzene is a fundamental transformation, providing access to the corresponding aniline (B41778), 3,4,6-trimethylaniline. This amine is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other fine chemicals.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. patsnap.commdpi.com For the conversion of this compound, various catalyst systems can be utilized. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. patsnap.comasianpubs.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297).

The general reaction is as follows:

C₆H₂(CH₃)₃NO₂ + 3H₂ → C₆H₂(CH₃)₃NH₂ + 2H₂O

Other reducing agents can also effect this transformation. For instance, metal-acid systems like tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl) are classic reagents for nitro group reduction. physicsandmathstutor.com These methods, while effective, often require harsher reaction conditions and can generate significant amounts of metal waste.

Table 1: Comparison of Reducing Agents for Nitroarene Reduction

Reducing Agent/SystemCatalyst/PromoterTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, Pt/C, Raney NiH₂ gas, various pressures and temperatures, solventHigh efficiency, clean reaction, catalyst can be recycledRequires specialized equipment for handling hydrogen gas, potential for catalyst poisoning
Metal-Acid Systems Sn/HCl, Fe/HClReflux temperatureInexpensive, robustStoichiometric amounts of metal required, acidic waste, harsh conditions

The reductive cyclization of ortho-substituted nitroaromatics is a powerful strategy for the synthesis of indole (B1671886) derivatives, which are prevalent scaffolds in natural products and pharmaceuticals. rsc.org While this compound itself does not possess the requisite ortho-substituent for a direct intramolecular cyclization to a simple indole, derivatives of this compound can be utilized in such reactions. For example, a suitably functionalized derivative of this compound could undergo reductive cyclization.

Several named reactions describe the synthesis of indoles via reductive cyclization of nitro compounds. pharmaguideline.comresearchgate.net These methods often involve the in situ reduction of the nitro group to an amine, which then participates in a cyclization reaction. For instance, the Leimgruber-Batcho indole synthesis involves the reductive cyclization of an enamine derived from an o-nitrotoluene. pharmaguideline.com Similarly, the Reissert synthesis utilizes the reductive cyclization of a compound formed from the condensation of an o-nitrotoluene with diethyl oxalate. pharmaguideline.com

It is important to note that the steric hindrance from the three methyl groups in this compound and its derivatives can significantly impact the feasibility and yield of such cyclization reactions. nih.gov

Oxidation Pathways and Products

The oxidation of this compound can be complex, with potential for reaction at the methyl groups or the aromatic ring. The strong electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic oxidation. However, the methyl groups can be oxidized under appropriate conditions.

Vigorous oxidation, for example with hot potassium permanganate (B83412) or chromic acid, would likely lead to the oxidation of one or more methyl groups to carboxylic acid functionalities. The position of oxidation would be influenced by the directing effects of the other substituents. The product distribution would depend on the specific oxidant and reaction conditions used.

Electrophilic Substitution on the Aromatic Ring

The directing effects of the substituents on the aromatic ring of this compound are crucial in determining the outcome of electrophilic substitution reactions. The three methyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. chemguide.co.uk The positions ortho and para to the methyl groups are activated, while the positions meta to the nitro group are the least deactivated. The interplay of these effects will govern the regioselectivity of the substitution.

Halogenation of aromatic compounds is a classic electrophilic aromatic substitution reaction. minia.edu.eglibretexts.org The reaction of this compound with halogens like chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) would lead to the substitution of a hydrogen atom on the ring. libretexts.org

The incoming electrophile will preferentially substitute at the most activated available position. In the case of this compound, the positions are influenced by the three methyl groups and one nitro group. The methyl groups at positions 1, 2, and 5 direct incoming electrophiles to their respective ortho and para positions. The nitro group at position 3 directs to the meta positions (positions 1 and 5, which are already substituted). The most likely position for halogenation would be at the 4- or 6-position, which are ortho to a methyl group and not sterically hindered by two adjacent methyl groups.

Table 2: Potential Halogenation Products of this compound

Product NamePosition of HalogenRationale
4-Halo-1,2,5-trimethyl-3-nitrobenzene4Ortho to the methyl group at C5 and para to the methyl group at C2.
6-Halo-1,2,5-trimethyl-3-nitrobenzene6Ortho to the methyl group at C1.

Sulfonation of aromatic rings is another important electrophilic aromatic substitution reaction, typically carried out with fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.org The electrophile in this reaction is sulfur trioxide (SO₃) or protonated sulfur trioxide. masterorganicchemistry.com

Similar to halogenation, the position of sulfonation on the this compound ring will be governed by the directing effects of the existing substituents. The sulfonic acid group will likely be introduced at the 4- or 6-position. The reaction is often reversible, which can be exploited to control the product distribution. libretexts.orglibretexts.org

The reaction conditions, such as temperature and the concentration of sulfur trioxide, can influence the outcome of the sulfonation reaction. dicp.ac.cn

Condensation Reactions Involving Derivatives

A primary derivative of this compound for synthetic applications is 3-amino-1,2,5-trimethylbenzene (also known as 3-isodurylamine), which is readily prepared by the chemical reduction of the nitro group. This aniline derivative possesses a nucleophilic amino group that can participate in condensation reactions with various electrophilic partners, most notably carbonyl compounds such as aldehydes and ketones.

This reaction typically proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon, leading to the formation of a hemiaminal intermediate, which then dehydrates to form a stable carbon-nitrogen double bond (C=N). The resulting compounds are known as imines or, more commonly, Schiff bases. researchgate.nettandfonline.comresearchgate.net These reactions are fundamental in synthetic organic chemistry for creating new C-N bonds. latech.edu

The synthesis of Schiff bases from substituted anilines and aldehydes is a well-established method. researchgate.netekb.egiaea.orgresearchgate.net For instance, the reaction of a trimethylaniline with various substituted aldehydes can be carried out, often catalyzed by a small amount of acid, to produce a diverse library of Schiff bases. researchgate.net The specific nature of the aldehyde and any substituents on the aniline ring influence the properties and subsequent reactivity of the resulting imine.

Table 1: Examples of Schiff Base Formation via Condensation Reaction

Amine DerivativeAldehyde/KetoneReaction ConditionsProduct (Schiff Base)
3-Amino-1,2,5-trimethylbenzeneBenzaldehydeEthanol, refluxN-Benzylidene-3,5,6-trimethylaniline
3-Amino-1,2,5-trimethylbenzene4-MethoxybenzaldehydeEthanol, rt, 3hN-(4-Methoxybenzylidene)-3,5,6-trimethylaniline
3-Amino-1,2,5-trimethylbenzeneAcetophenoneToluene (B28343), Dean-Stark, p-TSAN-(1-Phenylethylidene)-3,5,6-trimethylaniline
3-Amino-1,2,5-trimethylbenzeneCyclohexanoneMethanol, rtN-Cyclohexylidene-3,5,6-trimethylaniline

This table presents hypothetical examples based on general reactivity patterns of substituted anilines and carbonyls as specific experimental data for 3-amino-1,2,5-trimethylbenzene was not available in the cited literature. The formation of N-(4-Methoxybenzylidene)-2,4,6-trimethylaniline has been reported. researchgate.net

Synthesis of Complex Molecular Architectures Utilizing this compound Scaffolds

The this compound framework serves as a valuable starting block for the assembly of more elaborate and functionally diverse molecular structures, particularly heterocyclic systems. By leveraging the reactivity of the nitro group and the aromatic ring, chemists can construct complex fused-ring systems with potential applications in medicinal and materials chemistry.

Synthesis of 1,5-Benzodiazepines

One important class of heterocyclic compounds, 1,5-benzodiazepines, can be synthesized through the condensation of an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups) with a ketone or β-diketone. tandfonline.comrsc.orgijtsrd.cominnovareacademics.in To utilize the this compound scaffold, it would first need to be converted into the corresponding trimethyl-substituted o-phenylenediamine. This multi-step transformation would involve the reduction of the existing nitro group to an amine, followed by regioselective nitration at an adjacent position, and a final reduction of the second nitro group.

Once the 1,2,5-trimethyl-o-phenylenediamine precursor is obtained, it can be reacted with various ketones in the presence of a catalyst to yield the corresponding trimethyl-substituted 1,5-benzodiazepine derivatives. tandfonline.comijtsrd.com This reaction provides a modular approach to complex structures, as the nature of the ketone directly influences the substitution pattern on the seven-membered diazepine (B8756704) ring.

Table 2: Illustrative Synthesis of Trimethyl-1,5-Benzodiazepines

o-Phenylenediamine PrecursorKetoneCatalyst/ConditionsProductYield
3,4-Diamino-1,2,5-trimethylbenzeneAcetoneH-MCM-22, Acetonitrile, rt2,2,4,6,7,9-Hexamethyl-2,3-dihydro-1H-1,5-benzodiazepineHigh
3,4-Diamino-1,2,5-trimethylbenzeneCyclohexanoneI₂ (cat.), PEG-400, rt6,7,9-Trimethyl-spiro[benzo[b] Current time information in Bangalore, IN.orientjchem.orgdiazepine-2,1'-cyclohexane]68-88% rsc.org
3,4-Diamino-1,2,5-trimethylbenzeneAcetophenoneSiO₂-Al₂O₃, Ethanol, 80°C2-Methyl-4-phenyl-6,7,9-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine~93% rsc.org
3,4-Diamino-1,2,5-trimethylbenzeneDimedoneB(HSO₄)₃, aq. Ethanol, reflux3,3,7,8,10-Pentamethyl-3,4-dihydro-1H-benzo[b] Current time information in Bangalore, IN.orientjchem.orgdiazepin-2(5H)-one~93% tandfonline.com

This table is illustrative, showing how the general synthetic methods cited could be applied to a hypothetical trimethyl-substituted o-phenylenediamine. Yields are based on analogous reactions with unsubstituted or differently substituted o-phenylenediamines.

Synthesis of Quinoxalinones and Related Heterocycles

Another pathway to complex molecular architectures involves the synthesis of quinoxalinones. These structures are often built from o-phenylenediamine or 2-nitroaniline (B44862) precursors. sapub.orgresearchgate.netconicet.gov.arclockss.orgportico.org For example, an iron-catalyzed transfer hydrogenative condensation of a 2-nitroaniline with a vicinal diol can produce quinoxalines in a one-pot reaction. researchgate.net This methodology could be applied to a suitably substituted 2-nitroaniline derived from this compound. The synthesis often involves a cascade of reactions, including reduction of the nitro group, oxidation of the diol, and subsequent intramolecular condensation and aromatization. researchgate.net

Multicomponent Reactions for Quinolines

Multicomponent reactions (MCRs) offer an efficient strategy for rapidly building molecular complexity from simple starting materials in a single step. Substituted quinolines, another important heterocyclic core, can be synthesized via MCRs. nih.govrsc.orgrsc.orgthieme-connect.commdpi.com For example, a three-component reaction involving a substituted aniline, an aldehyde, and an alkyne, often catalyzed by a solid acid like montmorillonite (B579905) K-10, can yield highly substituted quinolines. rsc.org The derivative 3-amino-1,2,5-trimethylbenzene could serve as the aniline component in such a reaction, allowing its incorporation into a complex quinoline (B57606) framework. The reaction typically proceeds through the formation of an imine, followed by reaction with the alkyne, cyclization, and aromatization. rsc.org

Spectroscopic and Structural Characterization of 1,2,5 Trimethyl 3 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of a related compound, 1,3,5-trimethyl-2-nitrobenzene (nitromesitylene), provides insight into the expected proton resonances. Due to the molecule's symmetry, it exhibits two main signals: one for the aromatic protons and another for the methyl protons. The aromatic protons appear as a singlet, as do the protons of the three equivalent methyl groups.

In nitrobenzene (B124822), the ortho protons are the most deshielded, followed by the para, and then the meta protons. stackexchange.com This is due to the electron-withdrawing nature of the nitro group, which decreases electron density at the ortho and para positions through resonance. stackexchange.com

Table 1: Predicted ¹H NMR Data for 1,2,5-Trimethyl-3-nitrobenzene

ProtonPredicted Chemical Shift (ppm)Splitting Pattern
Aromatic H~7.0-8.0Singlet
Methyl H (C1)~2.3-2.5Singlet
Methyl H (C2)~2.3-2.5Singlet
Methyl H (C5)~2.3-2.5Singlet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For substituted benzenes, the chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. mdpi.comresearchgate.net The nitro group generally causes a downfield shift for the ipso-carbon (the carbon directly attached to the nitro group) and the para-carbon, while the effect on the ortho- and meta-carbons is less pronounced. stackexchange.com

In the case of 1,3,5-trimethylbenzene (mesitylene), due to its high degree of symmetry, the ¹³C NMR spectrum shows only three distinct signals corresponding to the three different carbon environments. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C-NO₂~145-150
Aromatic C-CH₃~135-140
Aromatic C-H~120-130
Methyl C~20-25

To unambiguously assign all proton and carbon signals and to determine the complete molecular structure, advanced 2D NMR techniques are employed. researchgate.net These include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically over two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and conformation of the molecule.

These techniques are invaluable for complex derivatives where the one-dimensional spectra may be crowded or ambiguous. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic ring.

The nitro group gives rise to two strong and distinct stretching vibrations:

Asymmetric N-O stretch: Typically observed in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric N-O stretch: Usually appears between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

For aromatic nitro compounds, these bands are shifted to slightly lower wavenumbers compared to aliphatic nitro compounds. orgchemboulder.com The spectrum of a similar compound, meta-nitrotoluene, shows these characteristic peaks at 1527 cm⁻¹ and 1350 cm⁻¹. spectroscopyonline.com

Other expected vibrations include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching (from methyl groups): Below 3000 cm⁻¹.

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.

C-N stretching: Around 850 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1550-1475
Nitro (NO₂)Symmetric Stretch1360-1290
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Aromatic C=CStretch1600-1450
C-NStretch~850

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic nitro compounds typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.net For nitrobenzene, these bands are observed around 250-280 nm and a weaker band in the 300-400 nm range. ucl.ac.uk

The presence of methyl groups, which are weak electron-donating groups, is expected to cause a slight red shift (a shift to longer wavelengths) of these absorption maxima. These electronic transitions are generally attributed to π → π* and n → π* transitions within the aromatic ring and the nitro group.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λmax (nm)
π → π~260-290
n → π~310-350

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₉H₁₁NO₂, which corresponds to a molecular weight of approximately 165.19 g/mol . nih.govwikipedia.org

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation of aromatic nitro compounds is well-characterized. Common fragmentation pathways include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO).

For this compound, key fragments would likely include:

[M - NO₂]⁺: Loss of the nitro group.

[M - O]⁺: Loss of an oxygen atom.

[M - NO]⁺: Loss of nitric oxide.

The fragmentation of a related isomer, 1,3,5-trimethyl-2-nitrobenzene, shows a prominent molecular ion and a base peak corresponding to the [M-NO₂]⁺ fragment. nist.govstrath.ac.uk

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ionm/z ValueNeutral Loss
[C₉H₁₁NO₂]⁺ (Molecular Ion)165-
[C₉H₁₁]⁺119NO₂
[C₉H₁₁NO]⁺149O
[C₉H₁₁O]⁺135NO

Compound Names Mentioned

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives

The precise arrangement of molecules in the solid state dictates the macroscopic properties of a material. For nitroaromatic compounds, understanding their three-dimensional structure is crucial for fields ranging from materials science to energetic materials. X-ray crystallography stands as the definitive method for elucidating these structures, providing detailed insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.

Crystal Structure Determination of Nitroaromatic Compounds

The determination of the crystal structure of nitroaromatic compounds is achieved through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which in turn reveals the precise position of each atom in the unit cell—the fundamental repeating unit of the crystal lattice.

A notable example is the isomer Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) . Its crystal structure reveals significant steric hindrance between the nitro group and the adjacent methyl groups. This steric strain forces the nitro group to twist out of the plane of the benzene (B151609) ring by a substantial angle of 66°. iucr.org The crystals are orthorhombic, belonging to the space group Pna21, with four molecules per unit cell. iucr.org

Crystal Data and Structure Refinement for Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene)
ParameterValue
Empirical FormulaC₉H₁₁NO₂
Formula Weight165.19
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensions
a (Å)15.14(4)
b (Å)8.41(2)
c (Å)7.26(2)
Volume (ų)923.8
Z (Molecules per unit cell)4
Density (calculated) (g/cm³)1.180

Data sourced from Trotter, J. (1960). iucr.org

Another relevant derivative, 1,3,5-trimethyl-2,4-dinitrobenzene , has also been structurally characterized. In this molecule, the planes of the two nitro groups are significantly tilted with respect to the aromatic ring, with dihedral angles of 55.04(15)° and 63.23(15)°. nih.gov This compound crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov

Crystal Data and Structure Refinement for 1,3,5-Trimethyl-2,4-dinitrobenzene
ParameterValue
Empirical FormulaC₉H₁₀N₂O₄
Formula Weight210.19
Temperature (K)293
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a (Å)4.136(5)
b (Å)13.916(5)
c (Å)17.194(5)
Volume (ų)989.6(13)
Z (Molecules per unit cell)4
Density (calculated) (g/cm³)1.411

Data sourced from El-Aziz, D. A., et al. (2015). nih.gov

These examples demonstrate how X-ray crystallography provides high-resolution data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's solid-state conformation.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of nitroaromatic compounds is directed by a combination of weak, non-covalent interactions. The electron-withdrawing nature of the nitro group and the presence of aromatic rings and alkyl groups create a complex interplay of forces that define the supramolecular architecture.

In the crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene , molecules form stacks along the at.ua direction. nih.gov Although the centroid-to-centroid distance of 4.136 Å is considered too long for significant π–π stacking interactions, the arrangement is indicative of a layered assembly. nih.gov The packing in this crystal is further stabilized by a weak C—H···O hydrogen bond, an interaction commonly observed in nitroaromatic crystals where a hydrogen atom from a methyl group or the aromatic ring interacts with an oxygen atom of a nitro group on an adjacent molecule. nih.gov

Other non-covalent interactions also play a crucial role. Studies on various nitroaromatic compounds have identified O···H, C···C, O···O, and O···C contacts as significant contributors to the stability of the crystal lattice. mdpi.com The nitro group, being a polar and weakly hydrogen-bond accepting group, frequently participates in these networks of intermolecular interactions. nih.gov The interplay between these varied, weak interactions ultimately determines the final, most thermodynamically stable crystal packing arrangement.

Computational Chemistry and Theoretical Studies on 1,2,5 Trimethyl 3 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure. These calculations are fundamental to predicting a wide range of chemical properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, researchers can calculate the equilibrium geometry of 1,2,5-trimethyl-3-nitrobenzene by finding the minimum energy structure on the potential energy surface.

The conformation of this compound is primarily influenced by the steric and electronic interactions between the three methyl groups and the nitro group on the benzene (B151609) ring. The nitro group is known to be sterically demanding, and its orientation relative to the adjacent methyl groups is a key conformational feature. DFT calculations can precisely determine the dihedral angle of the C-N bond relative to the plane of the benzene ring, which is expected to be non-planar to minimize steric hindrance. Basic computational parameters have been predicted for this molecule, including a Topological Polar Surface Area (TPSA) of 43.14 Ų, one rotatable bond (the C-N bond), and a LogP of 2.52, which suggests its lipophilic character. chemscene.com

Table 1: Predicted Physicochemical Properties of this compound
PropertyValueSignificance
Molecular Weight165.19 g/molMass of one mole of the compound. chemscene.com
Topological Polar Surface Area (TPSA)43.14 ŲRelates to transport properties and drug-likeness. chemscene.com
LogP (Octanol-Water Partition Coefficient)2.52Indicates the lipophilicity of the molecule. chemscene.com
Hydrogen Bond Acceptors2The two oxygen atoms of the nitro group. chemscene.com
Hydrogen Bond Donors0Lacks hydrogen atoms bonded to electronegative atoms. chemscene.com
Rotatable Bonds1The bond connecting the nitro group to the benzene ring. chemscene.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. edu.krd

For this compound, DFT calculations can map the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich trimethyl-substituted benzene ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This separation of frontier orbitals is characteristic of donor-acceptor substituted aromatic systems. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. schrodinger.comedu.krd While specific calculations for this compound are not widely published, data from related nitroaromatic compounds show that the presence of a nitro group significantly lowers the LUMO energy, making the compound a better electron acceptor. researchgate.net

Table 2: Representative Frontier Orbital Energies (eV) for Nitroaromatic Compounds Calculated by DFT
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Nitrobenzene (B124822)-7.89-2.725.17
1,2-Dichloro-4-nitrobenzene-8.23-3.115.12
1,3,5-Trimethyl-2-nitrobenzene-7.45-2.155.30

Note: Values are illustrative and depend on the specific DFT functional and basis set used. Data is generalized from studies on related compounds. schrodinger.comresearchgate.netimist.ma

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. csc.fi By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational modes and their frequencies. csc.fi

For this compound, a DFT analysis would predict characteristic vibrational modes. These include:

NO₂ Vibrations : Strong asymmetric and symmetric stretching modes, typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C-H Vibrations : Stretching modes from the aromatic and methyl C-H bonds, usually found above 3000 cm⁻¹.

Aromatic Ring Vibrations : C=C stretching modes within the benzene ring, appearing in the 1400-1600 cm⁻¹ region.

C-N Stretching : The vibration of the bond connecting the ring to the nitro group, typically found around 1100 cm⁻¹. researchgate.net

Comparing the computed spectrum with experimental data allows for a detailed assignment of each vibrational band, confirming the molecular structure and providing insights into bonding characteristics. slideshare.net

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Substituted Nitrobenzenes
Vibrational ModeTypical Frequency Range
Aromatic C-H Stretch3000 - 3100
Methyl C-H Stretch2850 - 3000
NO₂ Asymmetric Stretch1500 - 1570
Aromatic C=C Stretch1400 - 1600
NO₂ Symmetric Stretch1300 - 1370
C-N Stretch~1100
NO₂ Bending~850

Note: These are general ranges derived from literature on various nitrobenzene derivatives. researchgate.netresearchgate.net

DFT is a powerful tool for investigating chemical reaction mechanisms by mapping the entire reaction pathway, including reactants, transition states, intermediates, and products. coe.edu For this compound, DFT could be used to study reactions such as electrophilic aromatic substitution (e.g., further nitration) or the reduction of the nitro group to an amine.

For instance, in the nitration of a benzene ring, DFT calculations have corrected the textbook three-step mechanism, showing that the initial formation of the nitronium ion (NO₂⁺) is the rate-determining step, not the subsequent electrophilic addition to the ring. eurjchem.com In the case of this compound, DFT could predict the regioselectivity of a second nitration, determining which of the remaining ring positions is most susceptible to attack. Similarly, studies on the reduction of nitroarenes to amines have used DFT to detail the stepwise deoxygenation and hydrogenation process, identifying key intermediates and transition state barriers. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for studying the conformational flexibility and dynamics of larger systems or over longer timescales. MM uses a simpler, classical physics-based force field to calculate molecular energy, making it much faster than quantum methods.

For this compound, MM and MD simulations can be used to explore the conformational landscape, particularly the rotation of the nitro group and the methyl groups. MD simulations model the movement of atoms over time, providing a dynamic picture of how the molecule flexes and changes shape at a given temperature. researchgate.netresearchgate.net This is crucial for understanding how the molecule might interact with other molecules or biological receptors, as its average conformation and flexibility can dictate binding affinity.

Quantitative Structure-Activity Relationships (QSAR) for Nitrobenzene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or toxicity. oup.com These models are vital in environmental science and toxicology for predicting the hazardous potential of chemicals without extensive animal testing. nih.gov Nitroaromatic compounds are a well-studied class in QSAR due to their widespread industrial use and environmental persistence. scispace.comtandfonline.com

QSAR studies on nitrobenzene derivatives typically use a set of calculated molecular descriptors to predict toxicity, such as the 50% growth inhibition concentration (IGC₅₀) in organisms like Tetrahymena pyriformis. imist.ma Descriptors can include:

Electronic Descriptors : HOMO/LUMO energies, dipole moment, and partial atomic charges.

Steric/Topological Descriptors : Molecular weight, volume, and shape indices.

Hydrophobicity Descriptors : LogP.

For this compound, its properties would be used as inputs for an established QSAR model to predict its toxicity. Studies have shown that for nitroaromatics, factors like the number of nitro groups, hydrophobicity, and LUMO energy are often key predictors of toxicity. imist.matandfonline.com

Table 4: Experimental Toxicity Data for Selected Nitroaromatics
CompoundMolecular FormulaToxicity (-log IGC₅₀)
1,3,5-Trimethyl-2-nitrobenzeneC₉H₁₁NO₂0.86
1,3-Dimethyl-2-nitrobenzeneC₈H₉NO₂0.87
1,2-Dimethyl-3-nitrobenzeneC₈H₉NO₂0.94
1,2-DinitrobenzeneC₆H₄N₂O₄1.25
1,4-DinitrobenzeneC₆H₄N₂O₄1.30

Source: Data from QSAR studies on toxicity towards Tetrahymena pyriformis. imist.ma

Thermochemical Properties and Energetic Landscape Analysis

Computational chemistry provides a powerful lens for examining the thermochemical properties and energetic landscape of molecules like this compound, also known as 2,4,6-trimethylnitrobenzene. While comprehensive theoretical studies dedicated exclusively to this compound are not abundant in publicly accessible literature, existing experimental data, coupled with computational analyses of related nitroaromatic compounds, offer significant insights.

Detailed experimental thermochemical data for 2,4,6-trimethylnitrobenzene were established through static-bomb calorimetry and microcalorimetry. up.pt The standard molar enthalpy of combustion (ΔcH°) for the crystalline state was determined, which subsequently allowed for the calculation of the standard molar enthalpy of formation (ΔfH°). The enthalpy of sublimation (ΔsubH°) was also measured, enabling the derivation of these properties in the gaseous phase. up.pt These experimental values serve as crucial benchmarks for theoretical models.

Below is a table summarizing the key experimental thermochemical data for 2,4,6-trimethylnitrobenzene at 298.15 K.

Thermochemical PropertyValue (kJ/mol)State
Standard Molar Enthalpy of Combustion, ΔcH°-5005.8 ± 1.1Crystalline
Standard Molar Enthalpy of Formation, ΔfH°-89.4 ± 1.5Crystalline
Standard Molar Enthalpy of Sublimation, ΔsubH°73.9 ± 0.5-
Standard Molar Enthalpy of Formation, ΔfH°-15.5 ± 1.6Gas
Data sourced from Acree et al. (1993) up.pt

The energetic landscape of this compound is primarily defined by the rotational barriers of its substituent groups: the three methyl groups and the nitro group. Theoretical studies on substituted nitrobenzenes indicate that the rotation of the nitro group relative to the benzene ring has a discernible energy barrier. For nitrobenzene itself, computational studies using methods like CASSCF and MS-CASPT2 have been employed to analyze its electronic structure and potential energy surfaces. acs.org The presence of methyl groups in the ortho positions (positions 2 and 6) relative to the nitro group in this compound would sterically hinder the rotation of the nitro group, leading to a higher rotational barrier compared to nitrobenzene. The most stable conformation is expected to be one where the nitro group is significantly twisted out of the plane of the benzene ring to minimize steric repulsion with the flanking methyl groups.

Advanced Synthetic Applications and Industrial Relevance of 1,2,5 Trimethyl 3 Nitrobenzene

Role as a Precursor in Dyestuff and Pigment Synthesis

The primary application of many nitroaromatic compounds in the colorant industry is as precursors to aromatic amines, which are fundamental components in the synthesis of azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic organic dyes. nih.gov

The synthesis pathway from 1,2,5-trimethyl-3-nitrobenzene to an azo dye involves a two-step process:

Reduction to Aromatic Amine: The nitro group of this compound is first reduced to an amino group (-NH2), yielding the corresponding aromatic amine, 2,4,5-trimethylaniline (B89559) (also known as isoduridine). This reduction is a critical step, transforming the nitro-compound into a reactive intermediate suitable for dye synthesis.

Diazotization and Coupling: The resulting 2,4,5-trimethylaniline undergoes diazotization, where it is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. ijirset.com This highly reactive diazonium salt is then immediately reacted with a coupling component—such as a phenol, naphthol, or another aromatic amine—in a process known as diazo coupling. nih.gov This final reaction forms the stable azo chromophore, creating the final dye molecule. nih.gov

The structure of the resulting dye, and therefore its color and properties, is determined by the specific coupling agent used. While many azo dyes are designed to be water-soluble through the inclusion of groups like sulfonic acid, the use of 2,4,5-trimethylaniline would produce a more lipophilic (oil-soluble) amine, influencing the final dye's solubility and application profile. nih.gov This makes it potentially suitable for disperse dyes used on synthetic fibers like polyester, or for pigments that require low water solubility.

Intermediate in Specialty Chemical and Organic Compound Production

Beyond colorants, this compound is a valuable intermediate in the broader field of specialty and fine chemical manufacturing. aastridlifesciences.comcynorlaboratories.com Chemical intermediates are compounds that are not final products themselves but are used in the synthesis of other more complex molecules. chemfish.co.jp The versatility of nitroaromatics makes them foundational materials for producing a wide array of organic compounds.

The key transformations and applications include:

Synthesis of Amines and Amine Derivatives: As discussed, the reduction to 2,4,5-trimethylaniline is a common and crucial conversion. This amine can be a precursor not only to dyes but also to agrochemicals, pharmaceuticals, and polymer components.

Further Ring Substitution: The existing groups on the benzene (B151609) ring (three methyl groups and a nitro group) direct the position of subsequent electrophilic substitution reactions, allowing for the controlled synthesis of more complex, multi-substituted aromatic compounds.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution reactions, enabling the introduction of other functional groups.

The table below illustrates the role of nitroaromatic compounds as intermediates in the production of various classes of specialty chemicals.

Class of Specialty Chemical Role of Nitroaromatic Intermediate Example Transformation
Agrochemicals Precursor for active ingredients like herbicides and fungicides. cynorlaboratories.comReduction of nitro group to an amine, followed by further derivatization.
Pharmaceuticals Building block for synthesizing active pharmaceutical ingredients (APIs).The nitro group or the amine derived from it can be a key part of the final drug structure or a handle for further synthesis.
Polymers Used to create monomers or additives for high-performance polymers.Conversion to diamines or other bifunctional monomers for polymerization reactions.
Photochemicals Precursor for compounds used in photochromic materials and non-linear optical systems. lpnu.uamdpi.comThe electronic properties of the nitro group are exploited in the final molecule's function.

Process Intensification and Scale-Up Considerations in Industrial Chemistry

The industrial production of nitroaromatics via nitration presents significant challenges, including the highly exothermic nature of the reaction, the use of corrosive mixed acids (sulfuric and nitric acid), and the formation of undesired isomers and by-products. google.comresearchgate.net Traditional batch reactors often suffer from poor mixing and heat transfer, which can lead to unstable yields and safety hazards. researchgate.net To address these issues, modern chemical manufacturing increasingly relies on process intensification. ccdcindia.com

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. ccdcindia.com For nitration, this is often achieved through the use of continuous flow reactors, such as microreactors. google.com

While specific scale-up data for this compound is not detailed in the available literature, extensive research on the continuous synthesis of its isomer, 1,3,5-trimethyl-2-nitrobenzene , provides a clear model for the industrial-scale production of trimethylbenzene nitro-isomers. researchgate.netacs.orgacs.org In a study demonstrating a kilogram-scale continuous process, a microreactor system was used for the nitration of mesitylene (B46885). researchgate.net

The key findings and advantages of this modern approach over traditional methods are summarized below:

Parameter Traditional Batch Reactor Continuous Microreactor Process Improvement Factor
Reaction Time ~4 hours~60 seconds>240x faster
Sulfuric Acid Consumption High (large excess required)Significantly Lower7.6-fold reduction
Process Control Difficult (hotspot formation)Excellent (superior heat/mass transfer)Enhanced Safety & Purity
Yield & Purity Often unstable and lowerHigh and consistentImproved Efficiency
Scale-Up Strategy Building larger, riskier vesselsNumbering-up (parallel reactors)Safer & More Flexible

Data derived from a study on the synthesis of 1,3,5-trimethyl-2-nitrobenzene. researchgate.net

This continuous flow methodology offers a robust and scalable strategy for the industrial production of this compound. acs.org The process involves pumping the aromatic substrate and the nitrating acid mixture through micro-channels, where rapid mixing and heat exchange occur. google.comresearchgate.net This allows for precise temperature control, minimizing the formation of by-products and ensuring a high yield of the desired nitro-isomer. acs.orgacs.org Scaling up such a process typically involves a "numbering-up" approach—running multiple reactors in parallel—rather than building a single, larger, and potentially more hazardous batch reactor. ccdcindia.com

Environmental Fate and Ecotoxicological Behavior of 1,2,5 Trimethyl 3 Nitrobenzene

Degradation Pathways in Environmental Compartments

The persistence of 1,2,5-Trimethyl-3-nitrobenzene in the environment is determined by its susceptibility to various degradation processes, including biological and chemical pathways. The structure of the molecule, featuring a substituted benzene (B151609) ring with both methyl and nitro groups, influences its reactivity and breakdown routes.

Biodegradation under Aerobic and Anaerobic Conditions

Direct experimental data on the biodegradation of this compound is limited. However, its environmental persistence can be inferred from studies on structurally similar compounds, such as trimethylbenzenes (TMBs) and nitrotoluenes.

Under anaerobic conditions , the biodegradation of TMB isomers is highly dependent on the specific isomer and the available electron acceptors. Studies on diesel fuel-contaminated aquifers have shown that microbial cultures can degrade 1,3,5-TMB and 1,2,4-TMB under denitrifying (N₂O-reducing) conditions, while 1,2,3-TMB is often found to be recalcitrant. nih.govprovectusenvironmental.com Further research demonstrated that under denitrifying conditions, the biodegradation of 1,3,5-TMB and 1,2,4-TMB is often complete, whereas 1,2,3-TMB shows much slower and less consistent degradation. nih.govmdpi.com In some aquifer microcosms, TMB biodegradation was found to be insignificant under nitrate- and sulfate-reducing conditions but was significant under iron-reducing conditions, with 1,2,4-TMB and 1,3,5-TMB degrading more readily than 1,2,3-TMB. researchgate.net The presence of the nitro group on the benzene ring of this compound is expected to influence these pathways, potentially making the compound a candidate for reductive transformation where the nitro group is reduced to an amino group, a common fate for nitroaromatic compounds like 4-nitrotoluene (B166481) under anaerobic conditions. mst.dk

Under aerobic conditions , the methyl groups of TMBs can be oxidized by microorganisms. However, the presence of a nitro group generally increases a compound's resistance to aerobic microbial attack. For related compounds like 4-nitrotoluene, studies have shown persistence for over 64 days under aerobic conditions, indicating that it is not readily biodegradable. mst.dk Therefore, this compound is also expected to be persistent under aerobic conditions.

Table 1: Anaerobic Biodegradation of Trimethylbenzene (TMB) Isomers under Various Conditions

Isomer Denitrifying Conditions Sulfate-Reducing Conditions Iron-Reducing Conditions Reference
1,2,3-TMB Recalcitrant / Slow Degradation Recalcitrant / No Degradation at 10°C Slow Degradation (24% in 204 days) nih.govmdpi.comresearchgate.net
1,2,4-TMB Complete Degradation Complete Degradation at 20°C Significant Degradation (47% in 204 days) nih.govmdpi.comresearchgate.net
1,3,5-TMB Complete Degradation Complete Degradation at 20°C Significant Degradation (44% in 204 days) nih.govmdpi.comresearchgate.net

Photolysis and Chemical Transformation in Water and Air

Photochemical reactions are a significant pathway for the transformation of aromatic compounds in the environment. In the atmosphere, the primary degradation mechanism for many volatile organic compounds (VOCs) is reaction with photochemically generated hydroxyl (•OH) radicals. nih.gov For the related compound 4-nitrotoluene, the estimated atmospheric half-life for this reaction is approximately 19.9 days. mst.dk A study on the OH-initiated degradation of 1,2,3-TMB showed that this reaction can lead to the formation of various products, including 1,2,3-trimethyl-4-nitrobenzene (B74050) and 1,2,3-trimethyl-5-nitrobenzene. nih.gov The same study indicated that these nitrated degradation products are susceptible to photolysis under sunlight. nih.gov

In aqueous environments, the photolysis of nitroaromatic compounds can occur, often accelerated by the presence of photosensitizers or photocatalysts like titanium dioxide (TiO₂). skeenapublishers.comscholarsresearchlibrary.com Studies on nitrodiphenyl ethers, which also contain a nitro-substituted aromatic ring, show that they break down to form the corresponding phenols under the influence of light. annualreviews.org Given these findings, it is plausible that this compound undergoes transformation in water and air through direct photolysis and reaction with oxidative radicals, leading to the formation of hydroxylated and other oxygenated derivatives.

Volatilization and Atmospheric Persistence

The atmospheric persistence of this compound is primarily determined by its rate of reaction with atmospheric oxidants like the •OH radical. As noted previously, the atmospheric half-life of 4-nitrotoluene is estimated at around 20 days. mst.dk Theoretical studies on the degradation of 1,2,3-TMB calculate a total rate constant of 5.57 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K for the reaction with •OH radicals, which is consistent with experimental values and suggests a relatively short atmospheric lifetime for the parent TMB. nih.gov The addition of a nitro group can alter this reactivity, but reaction with •OH radicals is expected to be a key removal process for this compound in the atmosphere.

Mobility and Adsorption in Soil and Sediment Systems

The mobility of an organic chemical in soil and sediment is largely governed by its tendency to adsorb to organic matter and clay particles, a property quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A chemical's octanol-water partition coefficient (LogP or log Kow) is often used to estimate its Koc.

For this compound, a LogP value of 2.52 has been reported. chemscene.com Using established quantitative structure-activity relationship (QSAR) equations, this LogP value can be used to estimate the Koc. For example, using the equation log Koc ≈ 0.983 * log Kow + 0.00028, the estimated log Koc would be approximately 2.48, which corresponds to a Koc of about 302 L/kg. epa.gov

According to classification schemes, a Koc value in this range suggests that this compound is expected to have low to moderate mobility in soil. nih.gov This implies that the compound will have a moderate tendency to adsorb to soil and sediment particles, reducing its potential to leach into groundwater but increasing its potential to accumulate in benthic zones of aquatic systems. For comparison, nitrobenzene (B124822), with a lower log Kow of 1.85, is considered to be mobile in soil, while 1,3,5-trinitrobenzene, with a higher estimated Koc of 1680, is expected to have low mobility. waterquality.gov.aunih.gov

Table 2: Estimated Physicochemical Properties and Mobility of this compound

Property Value Implication for Mobility Reference
LogP (log Kow) 2.52 - chemscene.com
Estimated Log Koc ~2.48 Low to Moderate Adsorption Calculated
Estimated Koc (L/kg) ~302 Low to Moderate Mobility in Soil Calculated

Bioaccumulation Potential in Aquatic Organisms for Related Compounds

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. It is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water at steady state.

Direct BCF data for this compound are unavailable, but data for related nitrotoluenes consistently show a low potential for bioaccumulation. Nitroaromatic compounds are generally not highly hydrophobic and are often subject to metabolic transformation in organisms, which limits their accumulation. researchgate.netresearchgate.net

4-Nitrotoluene : Measured BCF values in carp (B13450389) are less than 100, with calculated values ranging from 20 to 37, suggesting it will not bioaccumulate significantly. mst.dk A log Pow of 2.37 corresponds to a BCF of 3.7 - 7.2 in other studies. fishersci.it

2-Nitrotoluene : Measured BCF values in carp range from 6.6 to 29.9. nih.gov A log Pow of 2.3 is associated with a BCF of 20. thermofisher.com

2,4,6-Trinitrotoluene (TNT) : Despite its toxicity, TNT has a low potential to accumulate in aquatic invertebrates and fish due to its low lipophilicity and rapid biotransformation. researchgate.net The bioaccumulation factor (BAF) from dietary exposure is also very low. nih.gov

The LogP value of 2.52 for this compound is similar to that of the mononitrotoluenes. chemscene.com Based on this, the BCF for this compound is also expected to be low, indicating a low potential for significant bioaccumulation in the aquatic food web.

Table 3: Bioaccumulation Data for Related Nitroaromatic Compounds

Compound LogP (log Kow) Bioconcentration Factor (BCF) Organism Bioaccumulation Potential Reference
4-Nitrotoluene 2.37 < 100 Carp Low mst.dk
2-Nitrotoluene 2.30 6.6 - 29.9 Carp Low nih.gov
2-Chloro-4-nitrotoluene 3.25 (est.) ~173 (est.) - Moderate nih.gov
Nitroaromatics (general) Low Low Fish, Invertebrates Low researchgate.netresearchgate.net

Future Research Directions and Unresolved Challenges in 1,2,5 Trimethyl 3 Nitrobenzene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds, including 1,2,5-trimethyl-3-nitrobenzene, often relies on methods that generate significant waste and utilize harsh reagents, such as mixed acids (sulfuric and nitric acid). nih.govresearchgate.net This has prompted a shift towards greener and more atom-economical approaches.

Key areas for future research include:

Catalytic Systems: The development of solid acid catalysts, such as zeolites and silica-supported acids, offers a recyclable and less corrosive alternative to conventional methods. paspk.org Research into novel catalytic systems that can efficiently nitrate (B79036) pseudocumene with high selectivity for the this compound isomer is a primary objective.

Continuous Flow Processes: Microreactor technology presents a promising avenue for the synthesis of nitroaromatics. researchgate.netresearchgate.net Continuous-flow processes can offer superior control over reaction parameters, leading to higher yields, improved selectivity, and enhanced safety compared to traditional batch reactors. researchgate.net A two-step nitration method in a microreactor has been shown to improve product selectivity and yield for similar compounds. researchgate.net

Photochemical and Electrochemical Methods: These techniques provide alternative energy sources for activating the nitration process, potentially leading to milder reaction conditions and different selectivity profiles. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Aromatic Nitration

MethodAdvantagesDisadvantagesFuture Research Focus
Mixed Acid High reactivity, well-establishedCorrosive, significant acid waste, low atom economyReplacement with greener alternatives
Solid Acid Catalysts Recyclable, reduced corrosionPotential for deactivation, mass transfer limitationsDevelopment of more robust and active catalysts
Alternative Nitrating Agents Milder conditions, improved safety, potentially recyclableMay require activation (e.g., microwave), costDiscovery of new, efficient, and cost-effective reagents
Continuous Flow Enhanced safety, better process control, scalabilityInitial setup cost, potential for cloggingOptimization for specific isomers, catalyst integration
Photochemical/Electrochemical Mild conditions, potential for novel selectivitySpecialized equipment required, may have lower throughputImproving efficiency and scalability

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by the interplay between the activating methyl groups and the deactivating, meta-directing nitro group. Future research will likely focus on uncovering new reaction pathways beyond standard electrophilic and nucleophilic aromatic substitutions.

Potential areas of exploration include:

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers a more atom-economical route to complex molecules. researchgate.net Research could target the selective activation of specific C-H bonds in the this compound ring to introduce new functional groups.

Biocatalysis: The use of enzymes, such as nitroreductases, could enable highly selective transformations under mild conditions. rsc.org These enzymes can catalyze the reduction of the nitro group or even direct attacks on the aromatic ring. rsc.org

Rearrangement Reactions: Under strongly acidic conditions, nitroarenes can undergo intramolecular rearrangements. rsc.org A study on 1,2,4-trimethyl-3-nitrobenzene showed it rearranges to the 5-nitro isomer. rsc.org Investigating the potential for similar rearrangements with this compound could reveal new synthetic pathways.

Polynitro Compound Chemistry: While this compound is a mononitro compound, understanding the chemistry of related polynitro aromatics can provide insights into potential further reactions, such as stepwise nucleophilic substitution of nitro groups if dinitrated or trinitrated derivatives were to be synthesized. researchgate.net

Advanced Mechanistic Investigations into Complex Reaction Pathways

A deeper understanding of the mechanisms governing the reactions of this compound is essential for optimizing existing processes and designing new transformations.

Future mechanistic studies could involve:

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and understand the electronic factors that control regioselectivity in nitration and other reactions. researchgate.neteurjchem.comimist.ma Such studies can help elucidate the role of intermediates like the Wheland intermediate (σ-complex). acs.org

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can provide crucial data on reaction rates and the influence of various parameters, helping to distinguish between different proposed mechanisms. stackexchange.com

Spectroscopic Analysis: Advanced spectroscopic techniques can be used to detect and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms. This includes studying the dynamics of photoredox reactions if such pathways are explored. aip.org

Isotope Labeling: Experiments using isotopes, such as ¹⁵N, can help to determine whether a reaction is intramolecular or intermolecular, as has been done for the rearrangement of other nitrated hydrocarbons. rsc.org

Table 2: Key Mechanistic Questions and Investigative Tools

Mechanistic QuestionPrimary Investigative ToolsExpected Outcome
Regioselectivity of further substitution DFT calculations, Kinetic studiesUnderstanding the directing effects of existing substituents to predict and control product formation.
Nature of reaction intermediates Spectroscopic analysis, DFT calculationsDirect or indirect observation of species like σ-complexes or radical ions to confirm reaction pathways.
Intra- vs. Intermolecular pathways Isotope labeling experimentsElucidation of rearrangement mechanisms.
Role of catalysts Kinetic studies, In-situ spectroscopy, DFTDetermining how catalysts activate substrates and influence reaction rates and selectivity.

Design and Synthesis of Highly Functionalized Derivatives for Specific Applications

This compound serves as a scaffold for the synthesis of more complex molecules with tailored properties.

Future research in this area will focus on:

Pharmaceutical Intermediates: The nitro group can be reduced to an amine, a key functional group in many pharmaceuticals. The unique substitution pattern of this compound could lead to novel amine derivatives for drug discovery programs. Nitroaromatic compounds themselves have been explored for antibiotic applications. acs.org

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves amine-containing aromatic cores.

Materials Science: Nitroaromatic compounds are precursors to high-energy materials and can be incorporated into polymers or dyes. core.ac.uk The synthesis of novel derivatives could lead to materials with specific optical or electronic properties.

Domino and Multicomponent Reactions: Designing one-pot reactions that create several bonds in a single operation can lead to the efficient synthesis of complex, highly functionalized heterocyclic structures from simple precursors. acs.orgmdpi.com

Enhanced Predictive Modeling and In Silico Design for Optimized Properties

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research. For this compound and its derivatives, these methods can accelerate the discovery and optimization process.

Key directions for future work include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of derivatives based on their molecular structure. imist.mamdpi.comosti.gov This can help prioritize the synthesis of compounds with desired properties while flagging potential hazards early in the design process. mdpi.comosti.gov

Property Prediction: AI and quantum mechanical calculations can be used to predict various physical and chemical properties, such as solubility, melting point, and reactivity, before a compound is synthesized. mdpi.com

Reaction Optimization: In silico modeling can help to predict the outcome of reactions under different conditions, guiding the experimental work towards the most promising routes and reducing the number of experiments needed.

Virtual Screening: Large virtual libraries of potential derivatives can be screened computationally to identify candidates with the highest probability of possessing a desired property, whether it be binding to a biological target or having specific material characteristics. acs.org

By focusing on these key areas, the scientific community can continue to unlock the full potential of this compound and its derivatives, paving the way for more efficient, sustainable, and innovative chemical applications.

Q & A

Q. What are the optimal synthetic routes for 1,2,5-Trimethyl-3-nitrobenzene, and how can reaction yields be maximized?

The synthesis of this compound typically involves nitration of a pre-substituted trimethylbenzene precursor. A common approach is to use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to direct nitration to the desired position. For example, nitration of 1,2,5-trimethylbenzene under these conditions favors the 3-nitro product due to steric and electronic effects. To optimize yields, monitor reaction progress via thin-layer chromatography (TLC) and quench the reaction with ice water to prevent over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Compare chemical shifts with deuterated analogs (e.g., trimethylbenzene-d₃ standards) to resolve overlapping signals. The nitro group deshields adjacent protons, while methyl groups exhibit characteristic upfield shifts .
  • GC-MS : Use electron ionization (EI) to fragment the molecule and confirm the molecular ion peak (M⁺ = 195 g/mol) and key fragments (e.g., loss of NO₂ or CH₃ groups) .
  • FT-IR : Verify the nitro group (asymmetric NO₂ stretch at ~1520 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

Q. What purification methods are recommended for isolating high-purity this compound?

  • Recrystallization : Use a solvent pair like ethanol/water to exploit temperature-dependent solubility.
  • Vacuum Distillation : Employ fractional distillation under reduced pressure (bp ~250–270°C at 10 mmHg) to separate isomers .
  • Preparative HPLC : Utilize a C18 column with isocratic elution (acetonitrile/water) for high-resolution separation of nitroaromatic derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of trimethylbenzene derivatives be addressed?

Regioselectivity is influenced by steric hindrance and electronic effects. For 1,2,5-trimethylbenzene, the 3-position is electronically activated for nitration. To suppress competing isomer formation:

  • Use bulky solvents (e.g., dichloromethane) to slow reaction kinetics and favor the thermodynamically stable product.
  • Employ Lewis acid catalysts (e.g., FeCl₃) to stabilize the nitronium ion and enhance selectivity .
  • Computational modeling (DFT) predicts transition-state energies to identify optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data for nitro-methylbenzene derivatives?

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HMBC correlations confirm NO₂ group placement via long-range coupling .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify ¹H NMR interpretation .
  • X-ray Crystallography : Resolve ambiguous structural assignments by analyzing crystal packing and bond lengths .

Q. How does thermal stability of this compound vary under different storage conditions?

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and monitor decomposition via HPLC. Nitro groups degrade via hydrolysis or photolysis, forming phenolic byproducts .
  • Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with strong acids/bases .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group deactivates the ring, directing substitution to the least hindered methyl-adjacent position .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as polar aprotic solvents stabilizing transition states .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in reactions involving this compound?

  • Radical Traps : Add TEMPO or BHT to quench radical intermediates; observe inhibition of product formation via GC-MS .
  • Isotope Effects : Compare reaction rates using deuterated substrates (e.g., C₆D₅ vs. C₆H₅) to distinguish proton transfer steps (kinetic isotope effect >2 suggests ionic mechanisms) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.